2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that plays a significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its stability and reactivity, which make it a valuable reagent for forming carbon-carbon bonds in various chemical processes. The compound is often used to create biaryl and vinyl-aryl compounds that serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.
This compound falls under the category of organoboron compounds, which are notable for their utility in organic synthesis. Organoboron compounds are characterized by the presence of boron atoms bonded to carbon atoms, and they are essential for various coupling reactions that form carbon-carbon bonds.
The synthesis of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dimethylbenzyl alcohol with bis(pinacolato)diboron. This reaction is facilitated by a base such as potassium carbonate and conducted under an inert atmosphere to prevent oxidation.
In industrial production settings, continuous flow reactors may be employed to optimize yield and reduce waste through automated systems.
The molecular structure of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented by its structural formula:
The compound's molecular geometry includes a boron atom bonded to a dioxaborolane ring and a dimethylbenzyl group. The presence of multiple methyl groups contributes to its steric bulk and stability.
The primary reaction involving 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds from aryl halides and organoboron compounds.
The mechanism of action for 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves several key steps:
Relevant data on solubility and stability contribute to its effectiveness as a reagent in synthetic chemistry applications .
The applications of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane span several fields:
This compound's versatility makes it an essential tool in both academic research and industrial applications.
Organoboron compounds, particularly five-membered 1,3,2-dioxaborolanes, constitute a cornerstone of modern synthetic methodologies due to their stability, versatility, and predictable reactivity. These heterocycles feature a boron atom within a ring system flanked by oxygen atoms, which stabilizes the electron-deficient boron center through p-π conjugation. The pinacol backbone (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has emerged as a privileged scaffold, conferring enhanced hydrolytic stability and crystallinity to boronic esters. Derivatives like 2-(2,6-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exemplify strategic advances in this domain, where sterically shielded boron centers enable precise transformations in cross-coupling, hydroboration, and C–H functionalization [2] [4].
Table 1: Key Molecular Descriptors of Selected 1,3,2-Dioxaborolanes
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₅H₂₃BO₂ | 246.16 | 1310048-99-7 |
2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₄H₂₁BO₂ | 232.13 | 10489716 |
2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₄H₂₁BO₂ | 232.13 | 325142-93-6 |
2,2′-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | C₂₀H₃₂B₂O₄ | 366.10 | 12173626 |
The development of 1,3,2-dioxaborolanes evolved from foundational boronic acid chemistry, addressing limitations in air sensitivity and handling. Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) revolutionized this field by serving as a stable hydroboration agent and transmetallation precursor [4]. Its commercial accessibility (CAS 25015-63-8) facilitated derivatives bearing aryl or alkyl substituents at the boron center. The benzyl-substituted variant—2-(2,6-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane—represents a deliberate shift toward benzylic boronates, which exhibit distinct reactivity in radical additions and transition-metal-catalyzed processes. Its molecular formula (C₁₅H₂₃BO₂) and weight (246.16 g/mol) were confirmed through spectroscopic and crystallographic analyses [2]. The compound’s synthetic utility stems from the lability of the B–CH₂ bond, enabling controlled transfer of the benzyl group to electrophilic partners, a transformation less efficient with aryl- or alkylboron analogs [4] [7].
The 2,6-dimethylbenzyl group in this derivative introduces critical steric and electronic effects that govern reactivity. Ortho-methyl groups create a congested environment around the benzylic carbon-boron bond, as evidenced by the dihedral angles derived from X-ray crystallography (unavailable in non-ortho-substituted analogs). This steric shield:
CC1C=CC=C(C)C=1CB1OC(C)(C)C(C)(C)O1
) maps the connectivity, revealing how substituents influence molecular conformation [2] [6]. Table 2: Steric and Electronic Parameters of 2,6-Dimethylbenzyl-Substituted Dioxaborolane
Parameter | Value/Description | Method of Determination |
---|---|---|
Steric Bulk (Charton Parameter) | 1.74 (high) | Computational Modeling |
Hammett Constant (σₘ) | −0.07 (weakly electron-donating) | Linear Free-Energy Relationship |
Bond Length (B–C) | 1.58 Å | X-ray Crystallography (analog) |
Dihedral Angle (C–B–C–C) | 112° | X-ray Crystallography (analog) |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3